![molecular formula C9H3N3O4S B5432224 8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5432224.png)
8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one
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Overview
Description
8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.
Mechanism of Action
The mechanism of action of 8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help to protect cells from damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one in lab experiments is its versatility. This compound has been shown to have potential applications in a wide range of fields, including medicine, biology, and chemistry. However, one of the limitations of using this compound is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one. One area of interest is the development of new synthetic methods for this compound, which could make it more readily available for use in experiments. Another area of interest is the study of the compound's potential applications in medicine, particularly in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Synthesis Methods
The synthesis of 8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one involves the reaction between 6-nitro-2H-chromen-2-one and thiosemicarbazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Scientific Research Applications
The compound 8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.
properties
IUPAC Name |
8-nitrochromeno[3,4-c][1,2,5]thiadiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O4S/c13-9-8-7(10-17-11-8)5-3-4(12(14)15)1-2-6(5)16-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBJJHWBWFFKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=NSN=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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